(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal
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Overview
Description
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dimethylpent-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the protection of the phenol group with a methoxy group, followed by the formation of the enal through a series of reactions including aldol condensation and selective reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpentanoic acid.
Reduction: Formation of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methanol
- 2,4-Dimethylpent-2-enal
- (4-Methoxyphenyl)acetic acid
Uniqueness
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
648883-76-5 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4R)-5-[(4-methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal |
InChI |
InChI=1S/C15H20O3/c1-12(9-16)8-13(2)10-18-11-14-4-6-15(17-3)7-5-14/h4-9,13H,10-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
YJSJUXYPNRIPKG-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H](COCC1=CC=C(C=C1)OC)C=C(C)C=O |
Canonical SMILES |
CC(COCC1=CC=C(C=C1)OC)C=C(C)C=O |
Origin of Product |
United States |
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